Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride
Overview
Description
“Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1423033-92-4 . It has a molecular weight of 256.17 and its IUPAC name is methyl 1-(3-chloropropyl)-4-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.It is stored at room temperature . The molecular formula of the compound is C10H19Cl2NO2 .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride serves as a precursor in the synthesis of compounds with significant pharmacological activities. For instance, it has been utilized in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, which are potential therapeutic agents for treating conditions such as migraines. The synthesis of these antagonists involves complex organic synthesis techniques to achieve the desired stereochemistry and pharmacological activity (Reginald O. Cann et al., 2012).
Organic Synthesis and Chemical Transformation
In organic synthesis, Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a valuable intermediate for the construction of complex molecules. It has been involved in the synthesis of novel heterocyclic compounds, such as pyrazoles and pyridines, which are core structures in many pharmaceuticals. The compound's versatility is demonstrated in the synthesis of spiropyrans, pyrimidinethiones, and benzodiazepines, showcasing its role in constructing diverse molecular architectures with potential biological activities (Gita Matulevičiūtė et al., 2021).
Pharmaceutical Intermediate Synthesis
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is key in synthesizing intermediates for narcotic analgesics and other therapeutic agents. Its transformation into various pharmaceutical intermediates underscores its importance in drug development and synthesis. For example, it has been used to synthesize key intermediates for highly active narcotic analgesics and fentanyl analogues, highlighting its critical role in the synthesis of potent analgesics (D. V. Kiricojevic et al., 2002).
Safety And Hazards
properties
IUPAC Name |
methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRWIQJIVWLNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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